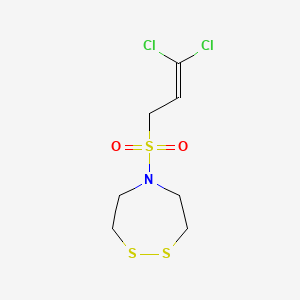
5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane, also known as CPDS, is a chemical compound that has been extensively studied for its potential use in scientific research. CPDS belongs to the class of dithiazepanes, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane has been shown to inhibit the activity of a protein called Akt, which is involved in cell growth and survival. 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane has also been shown to inhibit the activity of an enzyme called matrix metalloproteinase-9, which is involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane has been shown to have anti-inflammatory and anti-oxidant properties. 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane for lab experiments is its high potency and specificity. 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane has been shown to have a high affinity for its target proteins, which makes it a valuable tool for studying the biological pathways involved in cancer and neurodegenerative diseases. However, one of the limitations of 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane is its potential toxicity, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane. One area of research involves the development of new derivatives of 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane that have improved potency and specificity. Another area of research involves the use of 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane and its potential use in the treatment of other diseases, such as cardiovascular disease and metabolic disorders.
Synthesemethoden
5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane can be synthesized through a multi-step process, starting with the reaction of 2-chloro-1,3-propanediol with thionyl chloride to form 3,3-dichloro-1,2-propanediol. This compound is then reacted with hydrogen sulfide and ammonia to produce 1,2,5-dithiazepane-3,3-dioxide. Finally, the addition of allyl chloride to this compound results in the formation of 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane.
Wissenschaftliche Forschungsanwendungen
5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane has been found to have a variety of potential scientific research applications. One of the most promising areas of research involves its use as a potential therapeutic agent for the treatment of cancer. Studies have shown that 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-(3,3-dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl2NO2S3/c8-7(9)1-6-15(11,12)10-2-4-13-14-5-3-10/h1H,2-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPPHQVWKKJYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1S(=O)(=O)CC=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

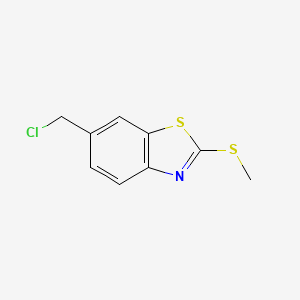
![2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine](/img/structure/B2793040.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2793042.png)

![N-benzyl-2-(3-(2-cyclopentylacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2793046.png)
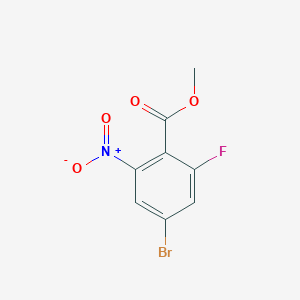

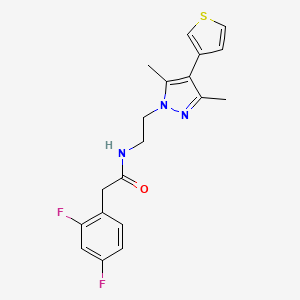


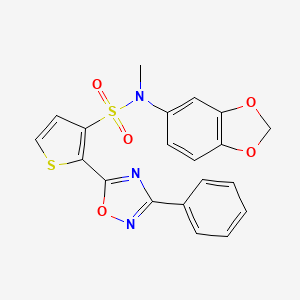
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2793060.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2793061.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2793062.png)